Methyl 2-(aminosulfonyl)benzoate

Description

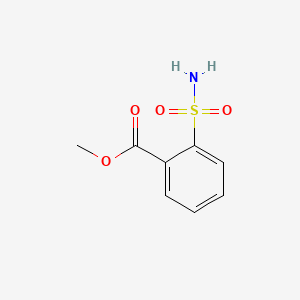

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOOBQALJVLTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074062 | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57683-71-3 | |

| Record name | Methyl 2-(aminosulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl o-sulphamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(aminosulfonyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminosulfonyl)benzoate (CAS Number: 57683-71-3) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various biologically active compounds. This technical guide provides an in-depth overview of its physicochemical properties, safety and handling protocols, and its significant application in the development of pyrazol-benzenesulfonamide derivatives. Detailed experimental methodologies for the synthesis of these derivatives are presented, alongside an exploration of their mechanism of action as anti-inflammatory and antimicrobial agents through the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties and Safety Information

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 57683-71-3 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Melting Point | 126-128 °C |

| Boiling Point | 401.4 °C at 760 mmHg |

| Density | 1.377 g/cm³ |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

Safety and Handling:

This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of this compound

While detailed industrial synthesis protocols are often proprietary, the general chemical principles for the synthesis of this compound can be inferred from related chemical processes. A plausible synthetic route is outlined below.

Caption: A logical workflow for the synthesis of this compound.

Application in the Synthesis of Pyrazol-Benzenesulfonamides

The primary application of this compound in drug discovery lies in its use as a key intermediate for the synthesis of pyrazol-benzenesulfonamide derivatives.[3] These derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents.[4]

General Experimental Protocol for Pyrazol-Benzenesulfonamide Synthesis

The synthesis of pyrazol-benzenesulfonamides from this compound typically involves a multi-step process. The following is a representative experimental protocol adapted from general methods for pyrazole (B372694) synthesis.

Step 1: Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride from this compound

This step involves the conversion of the methyl ester to a hydrazine (B178648) derivative. This is a crucial transformation to enable the subsequent cyclization reaction to form the pyrazole ring.

Step 2: Synthesis of Pyrazol-benzenesulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate chalcone (B49325) (1 mmol) in ethanol (B145695) (10-20 mL).

-

Addition of Hydrazine: To this solution, add 4-hydrazinobenzenesulfonamide hydrochloride (1-1.25 mmol), which can be synthesized from this compound.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash it with water, and then purify by recrystallization from a suitable solvent like ethanol.[5]

Biological Activity and Signaling Pathways

Derivatives of this compound, specifically pyrazol-benzenesulfonamides, have been shown to exhibit potent biological activities.

Anti-inflammatory and Antimicrobial Activity

Several studies have reported the dual anti-inflammatory and antimicrobial activities of pyrazol-benzenesulfonamide derivatives.[4] Certain compounds within this class have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these compounds are primarily attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation.[7]

Caption: The COX-2 signaling pathway and the inhibitory action of pyrazol-benzenesulfonamides.

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective NSAIDs.[6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally important pyrazol-benzenesulfonamide derivatives. Its straightforward conversion to these biologically active compounds, which exhibit promising anti-inflammatory and antimicrobial properties through the selective inhibition of COX-2, makes it a compound of significant interest to the drug discovery and development community. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate further research and innovation in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. news-medical.net [news-medical.net]

A Comprehensive Technical Guide to Methyl 2-(aminosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-(aminosulfonyl)benzoate, a key chemical intermediate. This document outlines its physicochemical properties, applications, relevant experimental protocols, and metabolic pathways, presenting a valuable resource for professionals in research and development.

Core Physicochemical Data

This compound, with the CAS number 57683-71-3, is a white to off-white crystalline solid.[1] It serves as a crucial building block in the synthesis of more complex organic molecules.[1] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Weight | 215.23 g/mol | [2][3][4] |

| Molecular Formula | C₈H₉NO₄S | [2][4] |

| CAS Number | 57683-71-3 | [2][3] |

| Melting Point | 126-128 °C | [3] |

| Assay Purity | ≥98% | [3] |

| Physical Form | Solid | [3] |

Applications in Synthesis and Metabolism

This compound holds significance in two primary areas: as a precursor in synthetic chemistry and as a metabolite in environmental and toxicological studies.

Synthesis of Pyrazol-benzenesulfonamides

A primary application of this compound is in the preparation of pyrazol-benzenesulfonamides.[1] These compounds are of interest in medicinal chemistry and agrochemical research due to their potential biological activities. The general synthetic approach involves the reaction of this compound with a suitable pyrazole (B372694) derivative.

Metabolite of Metsulfuron-methyl (B1676535)

This compound is a known environmental transformation product of the herbicide metsulfuron-methyl.[5] Understanding the metabolic fate of herbicides like metsulfuron-methyl is crucial for assessing their environmental impact and persistence. The formation of this compound occurs through the cleavage of the sulfonylurea bridge of the parent compound.

Experimental Protocols

General Protocol for the Synthesis of a Pyrazol-benzenesulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a pyrazol-benzenesulfonamide derivative using this compound as a starting material. This is a representative protocol and may require optimization for specific target molecules.

Materials:

-

This compound

-

Substituted pyrazole

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of the substituted pyrazole in the chosen solvent, add the base and stir at room temperature.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the specific reactants and solvent, and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired pyrazol-benzenesulfonamide.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound. This method may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 254 nm).

-

Inject the standards and the sample solution.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualized Workflows and Pathways

To better illustrate the processes involving this compound, the following diagrams have been generated using the DOT language.

References

- 1. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(aminosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminosulfonyl)benzoate is a significant chemical intermediate with the CAS number 57683-71-3. This white to off-white crystalline solid plays a crucial role as a building block in the synthesis of more complex organic molecules, particularly in the preparation of pyrazol-benzenesulfonamides, which have applications in medicinal chemistry and agrochemical research. Structurally, it features a methyl ester and a sulfonamide group attached to a benzene (B151609) ring. It is also recognized as a metabolite of the herbicide metsulfuron-methyl. This guide provides a comprehensive overview of its chemical and physical properties, likely synthetic approaches, analytical methodologies, and its role in synthetic chemistry.

Chemical Structure and Properties

This compound, also known as methyl 2-sulfamoylbenzoate, possesses the molecular formula C₈H₉NO₄S. Its chemical structure is characterized by a benzoate (B1203000) moiety substituted with an aminosulfonyl group at the ortho position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | methyl 2-sulfamoylbenzoate | |

| CAS Number | 57683-71-3 | |

| Molecular Formula | C₈H₉NO₄S | |

| Molecular Weight | 215.23 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 124-129 °C | |

| Boiling Point | 401.4 °C at 760 mmHg | |

| Density | 1.377 g/cm³ | |

| Solubility | Soluble in polar organic solvents | |

| SMILES String | COC(=O)c1ccccc1S(N)(=O)=O | |

| InChI Key | VSOOBQALJVLTBH-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

A plausible synthetic pathway for this compound could involve the following conceptual steps:

Caption: Inferred synthetic workflow for this compound.

General Experimental Considerations (Based on Analogs)

-

Sulfonation: The initial step would likely involve the sulfonation of a starting material like methyl salicylate using a strong sulfonating agent such as chlorosulfonic acid. This reaction is typically performed at controlled temperatures.

-

Chlorination: The resulting sulfonic acid would then be converted to a sulfonyl chloride. This is often achieved using reagents like thionyl chloride.

-

Amination: The sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.

-

Purification: The final product would require purification, likely through recrystallization from a suitable solvent like methanol.

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of this compound would likely involve a reverse-phase column.

Table 2: Representative HPLC Parameters

| Parameter | Description |

| Column | C18 reverse-phase |

| Mobile Phase | A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility). |

| Detection | UV detection at a suitable wavelength. |

| Purity | Commercial grades are often available with a purity of >98.0% as determined by HPLC. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While a detailed spectral analysis with peak assignments is not available, the spectra would be consistent with the presence of a substituted benzene ring, a methyl ester group, and an aminosulfonyl group.

Role in Drug Development and Chemical Synthesis

This compound is a valuable intermediate in the synthesis of various target molecules, most notably pyrazol-benzenesulfonamides.

Caption: Logical relationship of this compound as a synthetic precursor.

The sulfonamide moiety is a well-known pharmacophore, and its incorporation into various molecular scaffolds can lead to compounds with a wide range of biological activities. The pyrazole-benzenesulfonamide derivatives, for instance, have been investigated for their anti-inflammatory and antimicrobial properties.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Conclusion

This compound is a key chemical intermediate with established applications in synthetic organic chemistry. Its well-defined physical and chemical properties, combined with its utility as a precursor to biologically active molecules, make it a compound of significant interest to researchers in drug discovery and development. While detailed experimental protocols for its synthesis are not widely published, its preparation can be inferred from established synthetic routes for analogous compounds. Standard analytical techniques are employed to ensure its quality and purity for synthetic applications. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

Technical Guide: Physical Properties of Methyl 2-(aminosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-(aminosulfonyl)benzoate, a key chemical intermediate. The information is presented to support research, synthesis, and drug development activities where this compound is utilized.

Core Physical and Chemical Data

This compound is a benzoate (B1203000) ester and a sulfonamide.[1] It is recognized as a metabolite of the herbicide metsulfuron-methyl.[1] The compound typically appears as a white to off-white crystalline solid or powder at room temperature.[2][3]

Data Presentation: Summary of Physical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-sulfamoylbenzoate | [1] |

| CAS Number | 57683-71-3 | [4] |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1][4] |

| Melting Point | 126-128 °C | [3][4] |

| Appearance | White to almost white crystalline powder/solid | [2][3] |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available | |

| SMILES | COC(=O)c1ccccc1S(N)(=O)=O | [1][4] |

| InChI | 1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | [1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this compound are not extensively published. However, standard analytical methods are applicable. Below are detailed methodologies for key physical property measurements.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. For a closely related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, a WRS-1B digital melting point meter was utilized for analysis.[5] A standard protocol using a similar digital apparatus is as follows:

-

Sample Preparation: A small amount of the dry crystalline this compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.

-

Heating and Observation:

-

A rapid heating ramp-up is initiated to quickly approach the expected melting range.

-

Approximately 15-20 °C below the anticipated melting point (126-128 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The sample is observed through a magnifying lens.

-

-

Data Recording: The temperature at which the first liquid drop appears is recorded as the onset of melting. The temperature at which the entire solid mass has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Boiling Point Determination (General Protocol)

As this compound is a solid at room temperature with a relatively high melting point, its boiling point is expected to be significantly higher and may be accompanied by decomposition. If determination is necessary, it would likely be performed under reduced pressure (vacuum distillation).

-

Apparatus: A microscale distillation apparatus is assembled.

-

Procedure: A small sample of the compound is placed in the distillation flask. The system is evacuated to a specific, low pressure. The sample is then heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.

-

Correction: The boiling point is then reported at the specific pressure, or a nomograph can be used to estimate the boiling point at atmospheric pressure.

Solubility Determination (General Protocol)

A qualitative and quantitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.

-

Solvent Selection: A range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, toluene) are selected.

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent. The mixture is agitated at a controlled temperature. Visual observation determines if the solid dissolves completely, partially, or not at all.

-

Quantitative Assessment (if required): A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear filtrate is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

Visualizations

Metabolic Pathway of Metsulfuron-methyl

This compound is a known environmental transformation product of the herbicide Metsulfuron-methyl.[1] The primary metabolic pathway involves the cleavage of the sulfonylurea bridge.

Caption: Metabolic degradation of Metsulfuron-methyl.

Experimental Workflow for Purity Analysis

A standard workflow for the characterization and purity assessment of a synthesized batch of this compound is outlined below.

References

Technical Guide: Physicochemical Properties and Experimental Analysis of Methyl 2-(aminosulfonyl)benzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminosulfonyl)benzoate, with CAS number 57683-71-3, is a chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its molecular structure, which incorporates a methyl ester and a sulfonamide group on a benzene (B151609) ring, makes it a versatile building block for more complex molecules. Notably, it is utilized in the preparation of pyrazol-benzenesulfonamides and serves as an intermediate in the synthesis of pharmaceuticals like sulpiride.[1][2][3] This guide provides an in-depth overview of its melting point, a critical parameter for its identification and purity assessment, along with relevant experimental protocols and logical workflows.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. The melting point is a crucial indicator of purity for this solid compound.

| Property | Value | References |

| Appearance | White to almost white powder or crystals | [4] |

| Melting Point | 124.0 to 129.0 °C | [4] |

| 126-128 °C (literature value) | [1][5] | |

| Molecular Formula | C₈H₉NO₄S | [2][6][7][] |

| Molecular Weight | 215.23 g/mol | [2][5][] |

| Purity (Typical) | ≥ 98.0% | [1][4][5] |

| CAS Number | 57683-71-3 | [2][6] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound is determined using the capillary melting point method. This standard procedure provides a melting range, which is indicative of the compound's purity.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. A sample height of 2-3 mm is sufficient.

-

Packing the Sample: To ensure the sample is tightly packed at the bottom of the tube, drop the capillary tube (sealed end down) through a long glass tube (e.g., a condenser) onto a hard surface several times.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approximately 126 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Continuously observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Purity Interpretation: A sharp melting range (e.g., 1-2 °C) is indicative of a high-purity compound. A broad or depressed melting range suggests the presence of impurities.

Synthesis Overview

This compound is often synthesized from precursors such as salicylic (B10762653) acid or methyl salicylate.[3][9] A generalized synthetic route starting from salicylic acid involves a multi-step process that includes etherification, chlorosulfonation, amination, and finally, esterification.[3] The purity of the final product is typically confirmed by HPLC and its structure by NMR.[3]

Diagrams and Workflows

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Logical Relationship: Synthesis and Application

Caption: Synthesis pathway and applications of this compound.

References

- 1. This compound 98 57683-71-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 57683-71-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound 98 57683-71-3 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. mzCloud – Methyl 2 aminosulfonyl benzoate [mzcloud.org]

- 9. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

Unveiling the Solubility Profile of Methyl 2-(aminosulfonyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility data for Methyl 2-(aminosulfonyl)benzoate (CAS 57683-71-3), a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data remains limited in publicly accessible literature, this document compiles qualitative information, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure, featuring both a methyl ester and a sulfonamide group, suggests a degree of polarity.[1] General observations indicate that it is soluble in polar organic solvents and has limited solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₄S | [2] |

| Molecular Weight | 215.23 g/mol | |

| Melting Point | 126-128 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| General Solubility | Soluble in polar organic solvents; limited in water | [1] |

Experimental Protocol for Solubility Determination

The following outlines a generalized experimental protocol for determining the equilibrium solubility of this compound in various solvents, based on the widely accepted shake-flask method.[3][4] This method is a reliable technique for establishing thermodynamic solubility.[4]

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature to allow the excess solid to sediment. Subsequently, centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Data Analysis: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Signaling Pathways

Current scientific literature does not indicate a direct, well-established signaling pathway in which this compound is a primary modulator. Its principal role is documented as a versatile building block in the synthesis of more complex molecules, such as pyrazol-benzenesulfonamides, which may have biological activity.

This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocol offers a robust starting point for generating precise and reliable solubility data, which is critical for advancing drug development and other scientific applications.

References

Spectroscopic Data of Methyl 2-(aminosulfonyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(aminosulfonyl)benzoate (CAS 57683-71-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes a summary of its key spectroscopic characteristics, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are summarized in the tables below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the proton environment of the molecule. The expected chemical shifts for this compound are presented in Table 1. These values are based on the analysis of its chemical structure and comparison with similar aromatic compounds. The aromatic protons are expected to show complex splitting patterns due to ortho, meta, and para couplings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0 - 8.2 | Multiplet | - | Aromatic (Ar-H) |

| ~7.6 - 7.8 | Multiplet | - | Aromatic (Ar-H) |

| ~5.0 - 6.0 | Broad Singlet | - | -SO₂NH₂ |

| ~3.9 | Singlet | - | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The expected chemical shifts for the carbon atoms in this compound are listed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~140 | Ar-C (quaternary) |

| ~133 | Ar-C (CH) |

| ~131 | Ar-C (CH) |

| ~130 | Ar-C (quaternary) |

| ~128 | Ar-C (CH) |

| ~126 | Ar-C (CH) |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The characteristic absorption bands are summarized in Table 3.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (sulfonamide) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1340, ~1160 | Strong | S=O stretch (sulfonamide) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The key mass spectral data for this compound are presented in Table 4.[2][3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 215.03 | 100 | [M]⁺ (Molecular Ion) |

| 184.02 | ~60 | [M - OCH₃]⁺ |

| 156.02 | ~40 | [M - COOCH₃]⁺ |

| 136.01 | ~80 | [M - SO₂NH₂]⁺ |

| 104.03 | ~30 | [C₇H₄O]⁺ |

| 76.02 | ~50 | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of solid this compound is accurately weighed and transferred to a clean, dry NMR tube.

-

About 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is added to the NMR tube to dissolve the sample completely.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent peak.[4]

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.

-

¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [5]

-

A small amount (approx. 1-2 mg) of solid this compound is placed in a small vial.

-

A few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) are added to dissolve the solid.

-

A single drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Procedure: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI): [6]

-

A stock solution of this compound is prepared by dissolving approximately 1 mg of the solid in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

A dilute solution for analysis is then prepared by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source is used.[7][8]

-

ESI-MS: The dilute sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive or negative ion mode to detect the molecular ion and any adducts.

-

EI-MS: For EI, the sample is introduced into the ion source, often after separation by gas chromatography. The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[7]

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. mzCloud – Methyl 2 aminosulfonyl benzoate [mzcloud.org]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the NMR Spectrum of Methyl 2-(aminosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(aminosulfonyl)benzoate. The information presented herein is essential for the structural elucidation and quality control of this important chemical intermediate. This document outlines predicted spectral data, standardized experimental protocols for data acquisition, and a logical workflow for spectral interpretation.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally derived NMR spectra for this compound, the following tables summarize high-quality predicted ¹H and ¹³C NMR data. These predictions are based on computational models and serve as a reliable reference for spectral assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | dd | 1H | Ar-H |

| ~7.65 | m | 2H | Ar-H |

| ~7.55 | m | 1H | Ar-H |

| ~5.50 | br s | 2H | -SO₂NH₂ |

| ~3.95 | s | 3H | -OCH₃ |

dd = doublet of doublets, m = multiplet, br s = broad singlet, s = singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts (δ) are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~168.0 | C=O |

| ~140.0 | Ar-C |

| ~133.0 | Ar-C |

| ~132.5 | Ar-C |

| ~131.0 | Ar-C |

| ~129.0 | Ar-C |

| ~128.0 | Ar-C |

| ~52.5 | -OCH₃ |

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. Gently agitate the vial to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is appropriate for most organic molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization of NMR Analysis Workflow

The following diagrams illustrate the logical workflow for the analysis of the NMR spectrum of this compound.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and interpretation.

Caption: Logical relationships between NMR signals and structural features of this compound.

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-(aminosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 2-(aminosulfonyl)benzoate, a key chemical intermediate. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and a logical workflow for its analysis, aimed at aiding researchers in compound identification and characterization.

Introduction

This compound (C₈H₉NO₄S) is a bifunctional molecule containing a methyl ester and a sulfonamide group attached to a benzene (B151609) ring in an ortho configuration.[1] Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides a unique fingerprint, allowing for its unambiguous identification and quality control.

Data Presentation: Infrared Absorption Spectrum

The gas-phase infrared spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] The principal absorption bands, their corresponding vibrational modes, and intensities are summarized in the table below. The interpretation is based on established correlation tables for characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3490, 3380 | Medium | Asymmetric & Symmetric N-H stretching | Primary Amine (-NH₂) |

| 3080 - 3020 | Weak | Aromatic C-H stretching | Aromatic Ring |

| 2960, 2850 | Weak | Aliphatic C-H stretching | Methyl Group (-CH₃) |

| 1730 | Strong | C=O stretching | Ester Carbonyl |

| 1600, 1480 | Medium-Weak | C=C stretching | Aromatic Ring |

| 1340 | Strong | Asymmetric SO₂ stretching | Sulfonamide (-SO₂NH₂) |

| 1160 | Strong | Symmetric SO₂ stretching | Sulfonamide (-SO₂NH₂) |

| 1290 | Strong | C-O stretching | Ester |

| 750 | Strong | C-H out-of-plane bending | Ortho-disubstituted Benzene |

Interpretation of the Spectrum

The IR spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups:

-

Sulfonamide Group (-SO₂NH₂): The presence of the primary sulfonamide is confirmed by the two distinct N-H stretching bands around 3490 cm⁻¹ and 3380 cm⁻¹. Furthermore, the strong asymmetric and symmetric stretching vibrations of the S=O bonds are observed at approximately 1340 cm⁻¹ and 1160 cm⁻¹, respectively. These are highly characteristic and reliable indicators of the sulfonamide moiety.

-

Methyl Ester Group (-COOCH₃): A strong, sharp absorption peak around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The strong band at approximately 1290 cm⁻¹ corresponds to the C-O stretching vibration of the ester.

-

Aromatic Ring (Ortho-disubstituted Benzene): The weak C-H stretching vibrations of the aromatic ring are expected in the 3080-3020 cm⁻¹ region. The C=C in-ring stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. A strong band around 750 cm⁻¹ is characteristic of the C-H out-of-plane bending for an ortho-disubstituted benzene ring.[3]

-

Methyl Group (-CH₃): Weak C-H stretching vibrations from the methyl group of the ester are anticipated around 2960 cm⁻¹ and 2850 cm⁻¹.

Experimental Protocols

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Ensure the sample covers the crystal surface completely.

-

-

Sample Analysis:

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The acquired spectrum is automatically ratioed against the background spectrum by the instrument software.

-

If necessary, perform a baseline correction to obtain a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers.

-

Clean the ATR crystal and the pressure clamp thoroughly with a suitable solvent and a lint-free wipe after the measurement.

-

Mandatory Visualizations

The logical workflow for the analysis of the IR spectrum of this compound can be visualized as follows:

Caption: Workflow for IR Spectrum Analysis.

This diagram illustrates the sequential process from sample preparation and data acquisition to spectral analysis and final structure confirmation.

Conclusion

The infrared spectrum of this compound exhibits a unique pattern of absorption bands that are characteristic of its sulfonamide, methyl ester, and ortho-disubstituted aromatic ring functionalities. This guide provides the necessary quantitative data, experimental methodology, and analytical workflow to effectively utilize IR spectroscopy for the identification and characterization of this important chemical compound in a research and development setting. Proper application of these principles will ensure accurate and reliable results.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-(aminosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-(aminosulfonyl)benzoate, a key chemical intermediate and a metabolite of the herbicide metsulfuron-methyl.[1] This document outlines detailed experimental protocols, presents quantitative mass spectral data, and illustrates relevant biochemical pathways and analytical workflows.

Compound Information

| Parameter | Value | Source |

| IUPAC Name | methyl 2-sulfamoylbenzoate | PubChem[1] |

| Synonyms | 2-Carbomethoxybenzenesulfonamide, Methyl o-sulphamoylbenzoate | NIST WebBook[2][3][4] |

| CAS Number | 57683-71-3 | NIST WebBook[2][3][4] |

| Molecular Formula | C8H9NO4S | NIST WebBook[2][3][4] |

| Molecular Weight | 215.23 g/mol | PubChem[1] |

Mass Spectrometry Data

The mass spectrometric analysis of this compound can be effectively performed using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that provides extensive fragmentation, which is useful for structural elucidation.[5]

Table 1: EI-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 50 | 18 | C4H2+ |

| 65 | 12 | C5H5+ |

| 76 | 30 | C6H4+ |

| 92 | 15 | C6H4O+ |

| 104 | 8 | C7H4O+ |

| 136 | 100 | [M-SO2NH2-CH3]+ |

| 155 | 40 | [M-OCH3-NH2]+ |

| 183 | 60 | [M-CH3OH]+ |

| 199 | 5 | [M-O]+ |

| 215 | 35 | [M]+• (Molecular Ion) |

Data extracted from NIST WebBook JCAMP-DX file.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces a prominent protonated molecule ([M+H]+), which can then be subjected to collision-induced dissociation (CID) for fragmentation analysis.[6]

Table 2: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Loss |

| 216.0325 | 199.0061 | 100 | NH3 |

| 216.0325 | 184.0061 | 6 | H2O + CH2 |

| 216.0325 | 142.9963 | 5 | SO2NH2 |

| 216.0325 | 92.0253 | 1 | C6H4COOCH3 |

Data is representative of typical fragmentation patterns observed in ESI-MS/MS and is based on information from PubChem LC-ESI-ITFT data.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify this compound using GC-MS.

Methodology:

-

Sample Preparation:

-

For solid samples, perform a solvent extraction using a polar solvent such as acetonitrile (B52724) or ethyl acetate.

-

For liquid samples, a liquid-liquid extraction may be necessary to remove interfering matrix components.

-

Derivatization with a suitable agent (e.g., diazomethane (B1218177) or a silylating agent) may be required to improve the volatility and thermal stability of the analyte.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantification can be achieved by creating a calibration curve using standards of known concentrations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Objective: To achieve high-sensitivity detection and quantification of this compound, particularly in complex matrices.

Methodology:

-

Sample Preparation:

-

For biological or environmental samples, a solid-phase extraction (SPE) is recommended for cleanup and pre-concentration.

-

Dissolve the extracted and dried residue in the initial mobile phase.

-

-

LC-MS/MS Instrument Parameters:

-

Liquid Chromatograph:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Spray Voltage: 4.5 kV.

-

Capillary Temperature: 350 °C.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: 216.0 -> 199.0

-

Qualifier: 216.0 -> 136.0

-

-

-

-

Data Analysis:

-

Peak identification and quantification are based on the specific MRM transitions and retention time.

-

Use a matrix-matched calibration curve for accurate quantification in complex samples.

-

Visualizations

Metabolic Pathway

This compound is a known metabolite of the sulfonylurea herbicide metsulfuron-methyl. The primary metabolic transformation involves the cleavage of the sulfonylurea bridge.[1][7]

Metabolic pathway of metsulfuron-methyl.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is outlined below.

General experimental workflow for MS analysis.

References

- 1. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mzCloud – Methyl 2 aminosulfonyl benzoate [mzcloud.org]

- 7. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Methyl 2-(aminosulfonyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 2-(aminosulfonyl)benzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, also known as 2-carbomethoxybenzenesulfonamide, is a versatile building block in organic synthesis. Its structure, featuring both a methyl ester and a sulfonamide group, allows for diverse chemical transformations, making it a valuable precursor for the synthesis of biologically active molecules, including pyrazol-benzenesulfonamides.[1] This guide focuses on the most prevalent and efficient synthetic routes to this compound.

Core Synthetic Strategy

The principal and most widely employed strategy for the synthesis of this compound involves a two-step reaction sequence. The first step is the formation of the key intermediate, Methyl 2-(chlorosulfonyl)benzoate. This is followed by the amination of the sulfonyl chloride to yield the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(chlorosulfonyl)benzoate

Two primary methods for the synthesis of Methyl 2-(chlorosulfonyl)benzoate are presented below.

Method A: Diazotization of Methyl Anthranilate

This classic approach involves the diazotization of methyl anthranilate, followed by a reaction with sulfur dioxide in the presence of a copper catalyst and subsequent chlorination. A continuous-flow process for this reaction has also been developed to improve safety and efficiency.[2]

Experimental Protocol:

-

Diazotization: To a cooled (0-5 °C) solution of methyl anthranilate (1.0 eq) in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite (B80452) (1.0-1.2 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride or copper(II) chloride.

-

Chlorination: The resulting sulfinic acid intermediate is then treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, to afford Methyl 2-(chlorosulfonyl)benzoate.

-

Work-up and Purification: The reaction mixture is poured onto ice-water, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Method B: Chlorosulfonation of Methyl Benzoate (B1203000) Derivatives

This method involves the direct chlorosulfonation of a suitable methyl benzoate precursor. For instance, the synthesis of a related compound, 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, involves the reaction of methyl o-methoxybenzoate with chlorosulfonic acid.[3]

Experimental Protocol:

-

To a stirred and cooled solution of the starting methyl benzoate derivative, chlorosulfonic acid (excess, e.g., 5 eq) is added dropwise, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature or gently heated to drive the reaction to completion.

-

The reaction mixture is then carefully quenched by pouring it onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound (Amination)

The final step in the synthesis is the conversion of the sulfonyl chloride intermediate to the desired sulfonamide through amination.

Experimental Protocol:

-

Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) is dissolved in a suitable inert solvent, such as dichloromethane or tetrahydrofuran.

-

The solution is cooled in an ice bath, and aqueous ammonia (B1221849) or ammonia gas is introduced until the reaction is complete (as monitored by TLC or other analytical techniques). The reaction is typically exothermic and requires careful temperature control.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a white to off-white solid.[3] The melting point of the purified product is reported to be 126-128 °C.[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its key intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |

| Step 1: Chlorosulfonylation | Methyl Anthranilate | 1. NaNO₂, HCl2. SO₂, CuCl3. Cl₂ | Methyl 2-(chlorosulfonyl)benzoate | 75 | - | CN105732441A[5] |

| Step 1: Chlorosulfonylation (related compound) | 2-Methoxybenzoic acid | Chlorosulfonic acid | 2-Methoxy-5-sulfonyl chlorobenzoic acid | 95.7 | - | ResearchGate[6] |

| Step 2: Amination (related compound) | 2-Methoxy-5-sulfonyl chlorobenzoic acid | NH₄OH | 2-Methoxy-5-aminosulfonylbenzoic acid | 75.8 | - | ResearchGate[6] |

Visualizing the Synthesis

To aid in the understanding of the synthetic process, the following diagrams illustrate the key relationships and workflows.

Caption: Overall workflow for the synthesis of this compound.

Caption: A typical experimental workflow for the two-step synthesis.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 4. 邻甲酸甲酯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN105732441A - Method and device for continuously preparing 2- (chlorosulfonyl) methyl benzoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminosulfonyl)benzoate

This technical guide provides a comprehensive overview of the synthesis of methyl 2-(aminosulfonyl)benzoate, a key intermediate in the preparation of various pharmaceutical compounds, including pyrazol-benzenesulfonamides.[1] The described protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Data

The target compound, this compound, possesses the following key characteristics:

| Property | Value | Reference |

| CAS Number | 57683-71-3 | [1] |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 126-128 °C | [3] |

| IUPAC Name | methyl 2-sulfamoylbenzoate | [2] |

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route begins with the readily available starting material, salicylic (B10762653) acid. This pathway involves four key transformations: etherification, chlorosulfonation, amination, and finally, esterification. This method provides a reliable means of producing the target compound with good overall yield.[4][5]

Caption: Four-step synthesis of a this compound derivative.

Detailed Experimental Protocols

The following sections provide a detailed methodology for each step in the synthesis of a derivative, methyl 2-methoxy-5-aminosulfonyl benzoate, as a representative example of this synthetic approach.[4][5]

Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

This initial step involves the methylation of the phenolic hydroxyl group of salicylic acid.

Methodology:

-

Dissolve 20 mol of sodium hydroxide (B78521) in 4.7 L of water in a 15 L glass reaction kettle with continuous stirring.

-

Cool the solution to 0°C using a low-temperature circulating device.

-

Gradually add 10 mol (1.38 kg) of salicylic acid to the cooled solution until it is completely dissolved.

-

Add 10.5 mol (1 L) of dimethyl sulfate (B86663) to the reaction mixture and continue stirring at 0°C for 30 minutes.

-

Turn off the cooling and allow the reaction mixture to warm to 35°C for an additional 30 minutes.

| Parameter | Value |

| Yield | 92.6% |

| Reactant Ratio (Salicylic Acid:NaOH) | 1:2 |

| Reaction Time | 1 hour |

| Reaction Temperature | 0°C to 35°C |

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

The intermediate 2-methoxybenzoic acid is then chlorosulfonated to introduce the sulfonyl chloride group.

Methodology:

-

React 2-methoxybenzoic acid with chlorosulfonic acid.

-

The optimized molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is 1:5.

| Parameter | Value |

| Yield | 95.7% |

| Reactant Ratio (2-Methoxybenzoic Acid:Chlorosulfonic Acid) | 1:5 |

Step 3: Amination of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid

The sulfonyl chloride is then converted to a sulfonamide through a reaction with ammonium (B1175870) hydroxide.

Methodology:

-

The reaction is carried out at an optimized temperature of 30°C to prevent hydrolysis of the sulfonyl chloride.

-

The ideal molar ratio of 2-methoxy-5-(chlorosulfonyl)benzoic acid to ammonium hydroxide is 1:20.

-

The reaction is maintained for 5 hours.

| Parameter | Value |

| Yield | 75.8% |

| Reactant Ratio (Sulfonyl Chloride:Ammonium Hydroxide) | 1:20 |

| Reaction Time | 5 hours |

| Reaction Temperature | 30°C |

Step 4: Esterification to Methyl 2-methoxy-5-aminosulfonylbenzoate

The final step is the esterification of the carboxylic acid group to yield the target product.

Methodology:

-

Add 187.5 mol (6 kg) of methanol (B129727) to a 15 L glass reaction kettle with stirring.

-

Add 2.94 mol (0.6 kg) of 2-methoxy-5-aminosulfonylbenzoic acid and 5.73 mol (0.51 kg) of sulfuric acid to the methanol.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Remove the excess methanol via rotary evaporation.

-

Add 5.4 L of a 15% sodium carbonate solution and stir for 30 minutes.

| Parameter | Value |

| Yield | 97.4% |

| Reactant Ratio (Carboxylic Acid:Methanol:Sulfuric Acid) | 1:55:1.1 |

| Reaction Time | 6 hours |

| Reaction Temperature | Reflux |

Alternative Synthesis Route

An alternative and more direct synthesis of a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, starts from 2-methoxy-5-chlorobenzoic acid methyl ester. This method offers a shorter process with high yield.[6]

Caption: A streamlined, one-pot synthesis approach.

Methodology:

-

Add 300g of tetrahydrofuran (B95107) (THF), 50g (0.25mol) of 2-methoxy-5-chlorobenzoic acid methyl ester, 1.8g (0.0125mol) of cuprous bromide, and 31g (0.3mol) of sodium aminosulfinate to a 1000ml reaction flask equipped with a reflux condenser.[6]

-

Heat the mixture to 60°C and maintain this temperature for 12 hours.[6]

-

After the reaction is complete, add 2 grams of activated carbon and filter the solution while hot.[6]

-

Concentrate the filtrate under reduced pressure and dry the resulting solid under vacuum at 60°C to obtain the final product.[6]

| Parameter | Value |

| Yield | 94.5% |

| Purity (HPLC) | 99.51% |

| Reaction Time | 12 hours |

| Reaction Temperature | 60°C |

This alternative route demonstrates a more efficient synthesis with fewer steps, making it suitable for larger-scale industrial production.[6]

References

- 1. scbt.com [scbt.com]

- 2. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 邻甲酸甲酯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-(aminosulfonyl)benzoate and its Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminosulfonyl)benzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and, most importantly, its role as a precursor in the synthesis of pharmacologically active molecules. Detailed experimental protocols for the synthesis of a closely related and commercially significant derivative, Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), are presented. Furthermore, this guide delves into the mechanisms of action of drugs derived from these precursors, with a focus on two critical signaling pathways: the Cyclooxygenase-2 (COX-2) pathway, targeted by pyrazol-benzenesulfonamide inhibitors like celecoxib, and the Carbonic Anhydrase IX (CAIX) pathway, a key target in cancer therapy.

Chemical Identity and Properties